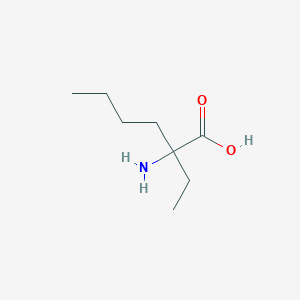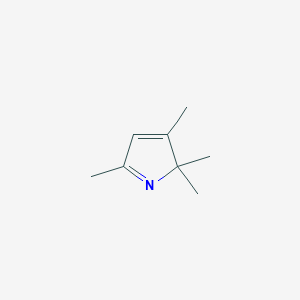
2-氨基-2-乙基己酸
描述
2-Amino-2-ethylhexanoic acid is an organic compound with the molecular formula C8H17NO2. It is a branched-chain amino acid that is structurally related to valine and leucine. This compound is known for its applications in various fields, including pharmaceuticals, biochemistry, and industrial chemistry.
科学研究应用
2-Amino-2-ethylhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of peptides and proteins, and is used in studies related to amino acid metabolism.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development and as a pharmaceutical intermediate.
作用机制
Target of Action
2-Amino-2-ethylhexanoic acid, also known as 2-Ethylhexanoic acid, is a chemical compound with a variety of applications . .
Mode of Action
It is known that the compound can be used in the production of various salts and esters . These derivatives may interact with their targets in different ways, leading to various biochemical changes.
Biochemical Pathways
It is known that the compound can be used in the production of various salts and esters . These derivatives may affect different biochemical pathways depending on their specific chemical structures and targets.
Result of Action
It is known that the compound can be used in the production of various salts and esters . These derivatives may have different effects depending on their specific chemical structures and targets.
生化分析
Biochemical Properties
The biochemical properties of 2-Amino-2-ethylhexanoic acid are not fully understood due to the limited research available. It is known that 2-Amino-2-ethylhexanoic acid can interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an antagonist for the fatty acid-sensing OR51E1 . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
The cellular effects of 2-Amino-2-ethylhexanoic acid are largely unexplored. It is known that the compound can influence cell function. For example, it has been shown to have negative chronotropic effects, which involve a decrease in heart rate
Molecular Mechanism
The exact molecular mechanism of action of 2-Amino-2-ethylhexanoic acid is not well understood. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it acts as an antagonist for the OR51E1 receptor, potentially influencing the receptor’s function .
Dosage Effects in Animal Models
The effects of 2-Amino-2-ethylhexanoic acid at different dosages in animal models are not well studied. It is known that the compound can have toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving 2-Amino-2-ethylhexanoic acid are not well characterized. It is known that the compound can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 2-Amino-2-ethylhexanoic acid is not well studied. It is possible that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-ethylhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-ethylhexanal, which is obtained through the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation and hydrogenation.
Amination: The 2-ethylhexanal is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Oxidation: The resulting intermediate is oxidized to form 2-amino-2-ethylhexanoic acid.
Industrial Production Methods: Industrial production of 2-amino-2-ethylhexanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production.
Types of Reactions:
Oxidation: 2-Amino-2-ethylhexanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of catalysts like N-hydroxyphthalimide.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of 2-amino-2-ethylhexanoic acid.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
相似化合物的比较
- 2-Methylhexanoic acid
- 3-Methylhexanoic acid
- 2-Ethylhexanoic acid
- Valnoctamide
- 2-Methylheptane
Comparison: 2-Amino-2-ethylhexanoic acid is unique due to its branched-chain structure and the presence of both amino and carboxyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Compared to its analogs, it offers distinct reactivity and properties that are valuable in synthetic and industrial chemistry .
属性
IUPAC Name |
2-amino-2-ethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDXVGQYPUXXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-78-3 | |
| Record name | NSC44106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the study of (S)-Butylethylglycine's conformational behavior important?
A1: (S)-Butylethylglycine is an α-ethylated α,α-disubstituted amino acid. These types of amino acids are known to influence the conformational preferences of peptides. Understanding how (S)-Butylethylglycine impacts peptide structure, specifically its tendency to form 3₁₀-helices as observed in the research [], is crucial for designing peptides with specific shapes and biological activities.
Q2: What experimental techniques were used to study the conformation of peptides containing (S)-Butylethylglycine?
A2: The researchers employed a combination of techniques to elucidate the conformational preferences of the synthesized peptides. X-ray crystallography revealed the solid-state structures []. In solution, infrared (IR) spectroscopy, circular dichroism (CD) spectroscopy, and ¹H-NMR spectroscopy provided complementary data on the peptide conformations []. These spectroscopic methods are sensitive to different aspects of molecular structure and offer a comprehensive view of conformational behavior.
Q3: Did the researchers utilize any computational methods to further understand the conformational behavior?
A3: Yes, the researchers employed molecular mechanics calculations to support their experimental findings []. These calculations help visualize and predict stable conformations, providing valuable insights into the factors governing the observed structural preferences.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
